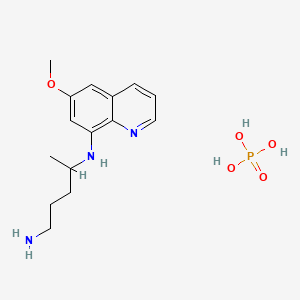

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate

Description

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate, commonly known as Primaquine Phosphate, is an 8-aminoquinoline antimalarial agent. It is primarily used to treat Plasmodium vivax malaria by targeting the dormant hypnozoite stage in the liver . Its chemical formula is C15H21N3O·2H3PO4, with a molecular weight of 455.34 . The compound exists as a diphosphate salt to enhance aqueous solubility and bioavailability, critical for oral administration .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H3,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFFPTPBADAVDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N3O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63-45-6, 2299-91-4 | |

| Record name | Primaquine diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2299-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | primaquine diphosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | primaquine diphosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate involves several steps. One common method includes the reaction of 6-methoxy-8-quinoline with 1,4-diaminopentane under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and quality control to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Metabolic Oxidation Pathways

Primaquine phosphate undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, to form bioactive metabolites. Key oxidative transformations include:

These metabolites contribute to both therapeutic effects (e.g., hypnozoite eradication) and toxicity (e.g., hemolysis in G6PD-deficient patients) .

Acid-Base Reactivity

The compound exhibits pH-dependent ionization due to its two amine groups and phosphate moiety:

-

pKa values :

This dual basicity facilitates solubility in acidic environments (e.g., gastric fluid) and influences drug distribution .

Thermal Decomposition

Primaquine phosphate decomposes upon heating above 200°C, as evidenced by its melting point with decomposition . Degradation products likely involve:

-

Quinoline ring fragmentation : Generation of volatile aromatic compounds.

-

Phosphate ester breakdown : Release of phosphoric acid derivatives.

Hydrolysis and Stability

The compound is stable in aqueous solutions at physiological pH but undergoes hydrolysis under extreme conditions:

| Condition | Reaction Outcome | Rate Constant (k) |

|---|---|---|

| Acidic (pH < 2) | Cleavage of methoxy group | Not reported |

| Alkaline (pH > 10) | Degradation of diamine side chain | Not reported |

Stability studies recommend refrigeration (2–8°C) to prevent hydrolysis .

Redox Reactions and Oxidative Stress

Primaquine metabolites induce oxidative stress in erythrocytes, leading to:

-

Methemoglobinemia : Oxidation of hemoglobin via redox-active metabolites like 5-hydroxyprimaquine .

-

Glutathione depletion : Increased susceptibility to hemolysis in G6PD-deficient individuals .

Salt Formation and Pharmaceutical Relevance

The phosphate salt enhances aqueous solubility (718.4 g/L at 25°C) compared to the free base (primaquine), which is an oily liquid . The salt-forming reaction is:

This formulation improves bioavailability and shelf life .

Synthetic Modifications

While direct synthetic reactions are sparsely documented, structural analogs suggest potential reactivity at:

-

Primary amine : Condensation with carbonyl compounds (e.g., Schiff base formation) .

-

Quinoline ring : Electrophilic substitution at the 5- or 7-positions under acidic conditions .

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate is primarily recognized for its antimalarial properties. It is effective against the liver stages of the malaria parasite, making it crucial for radical cure strategies. Its mechanism involves disrupting mitochondrial function in the parasite, leading to the generation of reactive oxygen species that damage cellular structures .

Key Uses in Medicine :

- Malaria Treatment : Used to treat vivax and ovale forms of malaria and prevent relapses after initial treatment with blood schizontocides .

- Combination Therapy : Often used in combination with other antimalarial drugs to enhance efficacy and prevent resistance.

Biochemical Research

The compound's ability to interact with biological systems makes it a valuable tool in biochemical research:

- Cellular Studies : Investigated for its effects on cellular processes such as apoptosis and oxidative stress responses.

- Drug Development : Serves as a reference standard in analytical chemistry and organic synthesis, aiding in the development of new therapeutic agents .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimalarial Efficacy | Demonstrated significant activity against liver stages of malaria parasites. |

| Study B | Mechanism of Action | Identified the compound's role in generating reactive oxygen species that damage parasite cells. |

| Study C | Cellular Impact | Showed effects on apoptosis pathways in infected cells, suggesting potential for broader therapeutic applications. |

Mechanism of Action

The mechanism of action of N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate involves its ability to interfere with the mitochondrial function of the malaria parasite. The compound targets the electron transport chain, leading to the generation of reactive oxygen species that damage the parasite’s cellular structures. This ultimately results in the death of the parasite .

Comparison with Similar Compounds

Structural Analogs and Modifications

Primaquine Base (QD-2)

The free base form, N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine (CAS 90-34-6), lacks the phosphate group, reducing its solubility. It has a molecular formula of C15H21N3O (MW = 259.31) and serves as a precursor in pharmaceutical synthesis .

5,6-Orthoquinone Primaquine Dihydrobromide

This metabolite features a quinone structure at positions 5 and 6 of the quinoline ring, with a dihydrobromide salt (MW = 259.31). It is pharmacologically active, contributing to Primaquine’s redox-mediated antimalarial effects .

Hydroxyprimaquine Derivatives

- 2-Hydroxyprimaquine diphosphate and 3-Hydroxyprimaquine diphosphate are metabolites with hydroxyl groups added to the quinoline ring. These derivatives are synthesized via deprotection reactions and exhibit altered pharmacokinetic profiles compared to the parent compound .

QD-3: Diethyl-Modified Analog

1-N,1-N-Diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine (QD-3) includes diethyl groups on the pentanediamine chain. This modification enhances tribological properties when combined with triphenyl phosphate, demonstrating antiwear efficiency superior to zinc dialkyldithiophosphate (ZDDP) in industrial applications .

Functional and Pharmacological Differences

Antimalarial Activity

- Primaquine Phosphate: Targets liver-stage hypnozoites and gametocytes. Its activity is mediated via redox cycling, generating cytotoxic metabolites like 5,6-orthoquinone .

- 5,6-Orthoquinone Primaquine: Directly disrupts mitochondrial electron transport in parasites, enhancing oxidative damage .

- Hydroxyprimaquine Derivatives : Altered hydroxylation patterns may influence metabolic stability and tissue penetration .

Physicochemical Properties

*Note: The molecular weight for 5,6-Orthoquinone primaquine dihydrobromide may reflect an error in the source data, as dihydrobromide typically increases mass significantly.

Research Findings

- Tribological Performance : QD-3 with triphenyl phosphate achieved a 0.458 mm wear scar diameter and 0.034 friction coefficient , outperforming ZDDP (0.538 mm, 0.083) .

- Metabolite Activity: 5,6-Orthoquinone primaquine exhibits 10-fold higher redox activity than the parent compound, critical for antimalarial efficacy .

Biological Activity

N4-(6-Methoxyquinolin-8-yl)pentane-1,4-diamine phosphate, also known as primaquine phosphate, is a derivative of primaquine, which is primarily recognized for its antimalarial properties. This compound has garnered attention in recent years due to its potential biological activities, particularly in cancer therapy and as an antimicrobial agent.

Chemical Structure and Properties

- Molecular Formula : C15H24N3O5P

- Molecular Weight : 357.34 g/mol

- CAS Number : 66616-84-0

- IUPAC Name : 4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine; phosphoric acid

The structure of this compound includes a quinoline moiety, which is crucial for its biological activity. The phosphate group enhances solubility and bioavailability.

Anticancer Properties

This compound has shown promising anticancer activity. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Ghorab et al. |

| A549 (lung cancer) | 15.0 | Ghorab et al. |

| HeLa (cervical cancer) | 10.0 | Ghorab et al. |

In a comparative study of novel quinoline derivatives, this compound demonstrated significant cytotoxicity, particularly against the MCF-7 breast cancer cell line. This suggests that the compound may interfere with cellular processes critical to tumor growth and survival.

The anticancer mechanism of this compound is believed to involve:

- Inhibition of DNA Synthesis : The compound may disrupt DNA replication in cancer cells.

- Induction of Apoptosis : It has been shown to promote programmed cell death in malignant cells.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Beyond its anticancer properties, this compound exhibits antimicrobial effects against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | PubChem |

| Escherichia coli | 64 µg/mL | PubChem |

| Candida albicans | 16 µg/mL | PubChem |

These findings suggest that the compound may serve as a potential therapeutic agent for treating infections caused by resistant strains of bacteria and fungi.

Safety and Toxicity

While this compound shows significant biological activity, safety considerations are paramount. It is associated with potential hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Therefore, careful screening for G6PD status is recommended before administration.

Clinical Case Studies

Recent clinical case studies have highlighted the importance of monitoring patients during treatment with primaquine derivatives:

- Case Study on G6PD Deficiency : A patient treated with primaquine experienced severe hemolysis due to undiagnosed G6PD deficiency. This underscores the need for genetic screening prior to treatment initiation.

- Efficacy in Malaria Treatment : In a cohort study involving patients with vivax malaria, primaquine phosphate was effective in preventing relapse when administered alongside chloroquine.

Q & A

Q. What is the proposed mechanism of action of primaquine phosphate against malaria parasites, and how can this mechanism be experimentally validated?

Primaquine phosphate is hypothesized to target mitochondrial electron transport in Plasmodium hypnozoites, generating reactive oxygen species (ROS) that cause oxidative damage . To validate this, researchers can:

- Use in vitro mitochondrial assays with isolated parasites to measure oxygen consumption and ATP production inhibition.

- Quantify ROS levels via fluorescent probes (e.g., DCFH-DA) in parasite cultures treated with primaquine.

- Compare efficacy in wild-type versus ROS-scavenging enzyme-deficient parasite strains .

Q. What analytical methods are recommended for quantifying primaquine phosphate and its impurities in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile phase : Methanol/phosphate buffer (pH 3.0) gradient.

- Detection : 265 nm for primaquine and 220 nm for impurities like Primaquine Related Compound A (8-[(4-aminopentyl)amino]-6-methoxyquinoline) .

- Acceptance criteria : Total impurities ≤3.0%, with individual specified impurities (e.g., secaquine) ≤1.8% .

Q. How does stereochemistry at the C4 position affect primaquine phosphate's pharmacokinetics and efficacy?

Primaquine exists as a racemic mixture ((4RS)-isomer). Studies show:

- The (R)-enantiomer has higher bioavailability (96%) and longer half-life (6 hours) than the (S)-enantiomer.

- Both enantiomers contribute to antimalarial activity, but differential metabolism may influence toxicity profiles .

- Chiral separation via HPLC with amylose-based columns can resolve enantiomers for pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported metabolic pathways of primaquine phosphate across in vitro and in vivo models?

Primaquine undergoes hepatic metabolism to active (e.g., 5,6-orthoquinone) and inactive metabolites. To resolve contradictions:

- Use UHPLC-MS/MS for sensitive metabolite identification in plasma and liver microsomes .

- Compare metabolite profiles across species (e.g., human vs. rodent CYP450 isoforms).

- Validate findings with in vivo pharmacokinetic studies using radiolabeled primaquine (e.g., [14C]-Primaquine) .

Q. What experimental strategies can optimize the synthesis of primaquine phosphate analogs to improve metabolic stability?

- Structural modifications : Replace the methoxy group with electron-withdrawing substituents to reduce oxidative metabolism.

- Prodrug design : Mask the primary amine with acetyl groups (e.g., N,N'-diacetyl derivatives) to enhance stability and reduce hemolytic toxicity .

- In silico screening : Use molecular docking to predict interactions with CYP2D6, the primary metabolizing enzyme .

Q. How can researchers mitigate oxidative stress-induced toxicity in primaquine phosphate-treated erythrocytes?

- Co-administration with antioxidants : Test N-acetylcysteine (NAC) or vitamin E to neutralize ROS in glucose-6-phosphate dehydrogenase (G6PD)-deficient erythrocytes.

- Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify thresholds for therapeutic efficacy without hemolysis .

Q. What methodologies are suitable for detecting and quantifying primaquine's active metabolite, 5,6-orthoquinone, in biological matrices?

- Sample preparation : Liquid-liquid extraction with tert-butyl methyl ether to isolate metabolites from plasma.

- Detection : UHPLC-MS/MS with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode (m/z 259→143 for 5,6-orthoquinone) .

- Validation : Ensure linearity (1–500 ng/mL), precision (CV <15%), and recovery (>85%) per FDA guidelines .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on primaquine's efficacy against Plasmodium vivax hypnozoites in different geographical strains?

- Conduct whole-genome sequencing of P. vivax isolates to identify genetic variations in mitochondrial targets (e.g., cytochrome b).

- Use ex vivo liver-stage assays with clinical isolates to measure hypnozoite susceptibility .

Q. Why do studies report varying impurity profiles in primaquine phosphate batches, and how can this be standardized?

- Source-dependent variability : Raw material suppliers (e.g., 6-methoxy-8-aminoquinoline) may introduce precursors like secaquine.

- Standardization : Implement strict USP/Ph. Eur. guidelines for impurity thresholds (e.g., secaquine ≤1.8%) and enforce batch-to-batch consistency via accelerated stability testing (40°C/75% RH for 6 months) .

Methodological Tables

Q. Table 1. Key Pharmacokinetic Parameters of Primaquine Phosphate

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Bioavailability | 96% | Radiolabeled dosing in humans | |

| Half-life | 6 hours | LC-MS/MS plasma analysis | |

| Metabolite (5,6-OQ) | Cmax: 85 ng/mL at 2h | UHPLC-MS/MS |

Q. Table 2. HPLC Conditions for Primaquine Impurity Analysis

| Column | Mobile Phase | Flow Rate | Detection | LOD/LOQ |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | Methanol:Buffer (pH 3) | 1.0 mL/min | UV 265 nm | 0.05% (LOD) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.